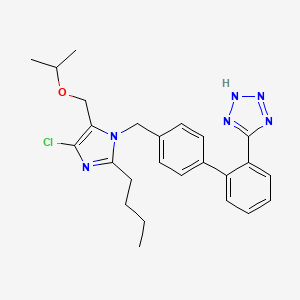
4-エピ-クロルテトラサイクリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-epi-Chlortetracycline Hydrochloride is a derivative of chlortetracycline, belonging to the tetracycline family of antibiotics. It is known for its broad-spectrum bacteriostatic properties, meaning it inhibits bacterial growth by interfering with protein synthesis. This compound is particularly significant in the pharmaceutical industry due to its applications in treating various bacterial infections .
科学的研究の応用
4-epi-Chlortetracycline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in chromatography and other analytical techniques.
Biology: The compound is employed in studies related to bacterial protein synthesis and resistance mechanisms.
Medicine: It serves as an antibiotic for treating bacterial infections and is used in research on new antibiotic formulations.
Industry: The compound is utilized in the production of veterinary medicines and as a feed additive to promote growth in livestock
作用機序
Target of Action
The primary target of 4-epi-Chlortetracycline Hydrochloride, like other tetracyclines, is the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for the growth and reproduction of bacteria.
Mode of Action
4-epi-Chlortetracycline Hydrochloride competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
The primary biochemical pathway affected by 4-epi-Chlortetracycline Hydrochloride is protein synthesis. By binding to the A site of the bacterial ribosome, it disrupts the elongation of the peptide chain, thereby inhibiting the synthesis of essential proteins . This disruption affects various downstream effects, including bacterial growth and reproduction .
Pharmacokinetics
The pharmacokinetics of 4-epi-Chlortetracycline Hydrochloride are similar to those of other tetracyclines. It has a bioavailability of 30%, and it is metabolized in the gastrointestinal tract and liver . The elimination half-life is between 5.6 to 9 hours, and it is excreted 60% renally and more than 10% biliary .
Result of Action
The result of the action of 4-epi-Chlortetracycline Hydrochloride is the inhibition of bacterial growth and reproduction. By preventing the addition of amino acids to the peptide chain, it inhibits protein synthesis, which is essential for bacterial growth and reproduction . In addition to its actions against microorganisms, 4-epi-Chlortetracycline Hydrochloride suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .
Action Environment
The action of 4-epi-Chlortetracycline Hydrochloride can be influenced by various environmental factors. For example, the epimerization at the 4 position often occurs during the manufacture, storage, or metabolism of tetracycline antibiotics . This can affect the stability and efficacy of the compound. Furthermore, the compound’s action can be influenced by the pH and temperature of the environment, as well as the presence of other substances that can interact with it .
生化学分析
Biochemical Properties
It is known that chlortetracycline, the compound from which 4-epi-Chlortetracycline Hydrochloride is derived, suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response . This suggests that 4-epi-Chlortetracycline Hydrochloride may interact with enzymes, proteins, and other biomolecules involved in the immune response.
Cellular Effects
Given its structural similarity to chlortetracycline, it is plausible that 4-epi-Chlortetracycline Hydrochloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-epi-Chlortetracycline Hydrochloride involves the isomerization of chlortetracycline under acidic conditions. The process typically includes the following steps:
Isomerization: Chlortetracycline is treated with hydrochloric acid, leading to the formation of 4-epi-Chlortetracycline.
Purification: The resultant compound is purified through crystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of 4-epi-Chlortetracycline Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Chlortetracycline is produced through the fermentation of Streptomyces aureofaciens.
Isomerization and Purification: The fermentation product undergoes isomerization and purification to yield 4-epi-Chlortetracycline Hydrochloride.
化学反応の分析
Types of Reactions
4-epi-Chlortetracycline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include various derivatives of 4-epi-Chlortetracycline, which may have different pharmacological properties .
類似化合物との比較
Similar Compounds
Chlortetracycline: The parent compound from which 4-epi-Chlortetracycline is derived.
Tetracycline: Another member of the tetracycline family with similar antibacterial properties.
Doxycycline: A more potent tetracycline derivative with a longer half-life.
Uniqueness
4-epi-Chlortetracycline Hydrochloride is unique due to its specific isomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its parent compound, chlortetracycline. This uniqueness can influence its efficacy and safety profile in various applications .
特性
CAS番号 |
101342-45-4 |
|---|---|
分子式 |
C22H24Cl2N2O8 |
分子量 |
515.3 g/mol |
IUPAC名 |
(4R,4aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8-,15+,21-,22-;/m0./s1 |
InChIキー |
QYAPHLRPFNSDNH-FYRLHVCPSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
異性体SMILES |
C[C@@]1(C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
正規SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
外観 |
Pale Yellow to Yellow Solid |
melting_point |
>178 °C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(4R,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide Monohydrate; 4-Epichlortetracycline Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Losartan Imidazo[1,5-b]isoquinoline Impurity](/img/structure/B600980.png)








